Welcome to the BenchChem Online Store!
molecular formula C13H10BF3O4 B1456150 {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid CAS No. 958457-41-5

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Cat. No. B1456150
M. Wt: 298.02 g/mol
InChI Key: SIWUQLYUFGJITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206131B2

Procedure details

To a solution of 1-bromo-4-(4-(trifluoromethoxy)phenoxy)benzene (5.07 g, 15.2 mmol) in THF (76 ml) at −78° C. was added n-butyllithium (7.6 ml, 2.5 M in hexanes, 19.0 mmol) dropwise. The reaction mixture was stirred 0.5 hours at −78° C., and triisopropylborate (7.0 ml, 30.4 mmol) was added. The reaction was stirred 4 hours at room temperature, quenched with 1 N HCl and stirred 0.5 hours at 0° C. The aqueous layer was extracted with ethyl acetate. The combined organic layers were extracted with brine and dried over magnesium sulfate. Purification by silica gel chromatography (0-10% methanol in dichloromethane) provided 4.38 g (4-(4-(trifluoromethoxy) phenoxy) phenyl) boronic acid (97% yield) as a light brown viscous oil. 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=8.9 Hz, 1H), 7.26 (d, J=8.9 Hz, 1H), 7.07-7.14 (m, 2H).
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C([Li])CCC.C([O:28][B:29](OC(C)C)[O:30]C(C)C)(C)C>C1COCC1>[F:17][C:16]([F:19])([F:18])[O:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:5]2[CH:6]=[CH:7][C:2]([B:29]([OH:30])[OH:28])=[CH:3][CH:4]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5.07 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
76 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 0.5 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl
STIRRING
Type
STIRRING
Details
stirred 0.5 hours at 0° C
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(OC2=CC=C(C=C2)B(O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.